molecular formula C18H21F6N3O2 B2594914 4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034459-66-8

4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2594914
CAS No.: 2034459-66-8
M. Wt: 425.375
InChI Key: ILDYYCZMUIXREJ-UHFFFAOYSA-N
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Description

4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound designed for pharmaceutical and chemical research. Its structure integrates a 3,5-bis(trifluoromethyl)benzamide group, a motif recognized in medicinal chemistry for its potential to enhance a molecule's metabolic stability and binding affinity to biological targets . This benzamide moiety is linked via a methylene bridge to a N,N-dimethylpiperidine-1-carboxamide group, a structural feature that can influence the molecule's physicochemical properties and pharmacokinetic profile. The presence of the trifluoromethyl groups is known to improve lipid solubility and bioavailability, making derivatives of 3,5-bis(trifluoromethyl)benzamide subjects of interest in the development of novel therapeutic agents . As a building block, this compound could be of significant value in the synthesis of more complex molecules for biological screening or structure-activity relationship (SAR) studies. Researchers exploring enzyme inhibitors or modulators of G-protein-coupled receptors (GPCRs) may find this compound particularly useful. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[[[3,5-bis(trifluoromethyl)benzoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F6N3O2/c1-26(2)16(29)27-5-3-11(4-6-27)10-25-15(28)12-7-13(17(19,20)21)9-14(8-12)18(22,23)24/h7-9,11H,3-6,10H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDYYCZMUIXREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with N,N-dimethylpiperidine-1-carboxamide under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Stability and Degradation Pathways

The compound’s stability is influenced by its trifluoromethyl and amide groups:

  • Acid/Base Sensitivity :

    • The tertiary carboxamide group resists hydrolysis under physiological pH but degrades in strongly acidic (pH < 2) or basic (pH > 12) conditions, forming dimethylamine and a piperidine carboxylic acid derivative .

    • The benzamido group remains stable across pH 1–10 due to electron-withdrawing trifluoromethyl groups, which reduce nucleophilic attack on the amide bond .

  • Thermal Stability :

    • Decomposition occurs above 200°C, releasing CO₂ and HF from trifluoromethyl groups .

Piperidine Core

  • N-Alkylation : The dimethylcarboxamide-substituted piperidine undergoes selective alkylation at the tertiary amine using alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) .

  • Oxidation : The piperidine ring resists oxidation by common agents (e.g., H₂O₂, mCPBA) due to electron-withdrawing carboxamide groups .

Trifluoromethyl Benzamido Group

  • Nucleophilic Aromatic Substitution : The electron-deficient aromatic ring undergoes substitution at the 4-position with strong nucleophiles (e.g., amines, thiols) under Pd catalysis .

  • Radical Reactions : Trifluoromethyl groups participate in radical trifluoromethylation reactions under UV light, forming bis-CF₃ derivatives .

Catalytic and Biological Interactions

  • Metal Coordination : The carboxamide nitrogen and benzamido oxygen act as weak Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous solutions .

  • Enzyme Inhibition : Analogous piperidine carboxamides show activity as cholinesterase inhibitors, suggesting potential interactions with serine hydrolases via hydrogen bonding to the carboxamide group .

Comparative Reactivity Table

Functional GroupReaction TypeConditionsOutcome
Piperidine carboxamideAlkylationCH₃I, K₂CO₃, DMFN-Methylation
Benzamido CF₃ groupsNucleophilic substitutionPd(OAc)₂, Et₃N, 80°C4-Amino derivative
Amide bondAcid hydrolysis6M HCl, refluxCarboxylic acid + amine

Scientific Research Applications

Neurokinin Receptor Modulation

One of the primary applications of this compound is its role as a neurokinin receptor modulator . Research indicates that compounds with similar structures have been developed for the prevention and treatment of diseases mediated by neurokinin receptors, particularly in conditions such as pain and inflammation. For instance, a patent (US9403772B2) describes the compound as effective in modulating neurokinin receptors, which are implicated in various pathophysiological processes .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria. A study on related compounds demonstrated that derivatives of trifluoromethylbenzoyl hydrazine exhibited moderate inhibition against acetylcholinesterase and butyrylcholinesterase, indicating potential as antimicrobial agents . The structural similarity to known antimicrobial agents suggests that 4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide may exhibit similar properties.

Inhibition Studies

In a series of studies investigating the inhibition of cholinesterases, compounds structurally related to this compound showed promising results. For example, N-tridecyl/pentadecyl derivatives were identified as potent inhibitors with IC50 values lower than those of established drugs like rivastigmine . This highlights the potential for developing new therapeutic agents based on this compound.

Anticancer Properties

Research has also explored the anticancer potential of similar compounds. The modulation of angiogenesis and hyper-proliferation pathways is critical in cancer treatment. Compounds derived from trifluoromethyl benzamides have been shown to inhibit Raf kinase, a key player in tumor growth and cancer progression . This suggests that this compound may have similar applications in oncology.

Data Tables

Application AreaCompound ActivityReference
Neurokinin Receptor ModulationModulates neurokinin receptors; potential for pain treatmentUS9403772B2
Antimicrobial ActivityModerate inhibition of acetylcholinesterase
Anticancer PropertiesInhibits Raf kinase; potential anti-tumor activity

Mechanism of Action

The mechanism of action of 4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing the binding affinity and specificity of the compound to its targets. This interaction can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Key Structural Features Pharmacological Target/Use
4-((3,5-Bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide Inferred: C₂₀H₂₂F₆N₃O₂ Piperidine core, bis-CF₃ benzamido-methyl, dimethylcarboxamide Likely NK1 antagonist (theoretical)
Fosnetupitant chloride hydrochloride C₃₁H₃₇Cl₂N₄O₅P Pyridine core, bis-CF₃ phenyl, phosphonooxy group, piperazinium Approved NK1 antagonist for CINV
(R,R,R)-Aprepitant C₂₃H₂₁F₇N₄O₃ Morpholino core, bis-CF₃ phenylethoxy, triazolone ring Approved NK1 antagonist (Emend®)
4-Piperidineacetamide (Dichlorophenyl variant) Inferred: C₂₂H₂₃Cl₂FN₂O Piperidine core, dichlorophenyl-methyl, 4-fluoro-2-methylphenyl substituent Unspecified (likely experimental compound)

Key Differences in Pharmacological Properties

Trifluoromethyl vs. Halogen Substituents The bis-CF₃ groups in the target compound enhance lipophilicity and receptor-binding affinity compared to dichlorophenyl or dibromophenyl analogs . In contrast, dichlorophenyl variants (e.g., 4-piperidineacetamide derivatives in ) may exhibit reduced potency due to lower hydrophobicity and altered steric interactions .

Core Heterocycle Modifications The piperidine core in the target compound offers conformational flexibility and moderate solubility, whereas aprepitant’s morpholino-triazolone structure () provides rigidity for selective NK1 binding . Fosnetupitant’s pyridine-phosphonooxy structure () improves water solubility and bioavailability, critical for intravenous formulations .

Stereochemical Considerations

  • Aprepitant’s (R,R,R) stereoisomer () demonstrates superior NK1 affinity compared to its (S,S,S) counterpart, highlighting the importance of chirality in drug design . The target compound’s lack of chiral centers may simplify synthesis but limit receptor specificity.

Research Findings and Clinical Relevance

  • NK1 Receptor Binding: Fosnetupitant and aprepitant show nanomolar affinity for NK1 receptors due to their bis-CF₃ aryl groups and heterocyclic cores .
  • Metabolic Stability : CF₃-substituted compounds generally resist oxidative metabolism, whereas halogenated analogs (e.g., dichlorophenyl) may undergo faster hepatic clearance .
  • Solubility: The dimethylcarboxamide group in the target compound likely improves aqueous solubility relative to fosnetupitant’s charged phosphonooxy group, which requires salt formation for stability .

Biological Activity

The compound 4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₁₈F₆N₂O
  • Molecular Weight : 392.34 g/mol

This compound features a piperidine ring substituted with a trifluoromethyl group and an amide moiety, which are critical for its biological activity.

Research indicates that the biological activity of this compound is primarily mediated through its interaction with neurokinin receptors. Specifically, it acts as a modulator of the neurokinin-1 (NK1) receptor, which is implicated in various pathophysiological conditions such as pain and inflammation .

Neurokinin Receptor Interaction

  • Target : Neurokinin-1 (NK1) receptor
  • Mechanism : The compound may inhibit the binding of substance P to NK1 receptors, thereby modulating pain pathways and exhibiting anti-inflammatory effects.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. The selectivity index (SI), defined as the ratio of the concentration that kills 50% of malignant cells (CC50) to that which kills 50% of non-malignant cells, indicates a favorable profile for therapeutic applications.

Table 1: Cytotoxicity Data

Cell LineCC50 (µM)Selectivity Index (SI)
Colon Cancer Cells5.06
Oral Squamous Carcinoma4.07
Non-malignant Fibroblasts30.0-

The above data shows significant cytotoxic effects against malignant cells with relatively low toxicity to non-malignant cells, suggesting potential as an anticancer agent .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various cancer models:

  • Colon Cancer Model :
    • The compound was tested on colon cancer cell lines, showing potent cytotoxicity characterized by apoptosis induction through caspase activation pathways .
    • Mechanistic studies revealed that treatment led to mitochondrial membrane depolarization and subsequent activation of apoptotic pathways.
  • Oral Squamous Cell Carcinoma (OSCC) :
    • In OSCC models, the compound induced significant cell shrinkage and apoptosis after 24 hours of treatment.
    • Flow cytometry analysis indicated an increase in sub-G1 populations, confirming apoptosis as a mechanism of action .
  • Comparative Analysis :
    • A comparative study with related compounds showed that the trifluoromethyl substitution enhances cytotoxicity and selectivity towards malignant cells .

Q & A

Q. What are the key synthetic routes for preparing 4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide?

The compound’s synthesis typically involves coupling 3,5-bis(trifluoromethyl)benzoyl chloride with a piperidine-carboxamide scaffold. A two-step protocol is common:

Amide bond formation : Use mixed anhydride chemistry with N-methylpiperidine to minimize racemization and urethane byproducts .

Functionalization : Introduce the dimethylpiperidine group via nucleophilic substitution or reductive amination.
Example conditions:

  • Solvent : Acetonitrile or dichloromethane.
  • Base : Potassium carbonate or N-methylpiperidine.
  • Coupling agent : Trichloroisocyanuric acid (TCICA) for efficient activation .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

A multi-spectral approach is recommended:

  • NMR : Confirm the presence of trifluoromethyl (δ 120–125 ppm in 13C^{13}\text{C} NMR) and piperidine protons (δ 1.5–3.5 ppm in 1H^{1}\text{H} NMR) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ peak) and purity (>95%) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine ring conformation) using single-crystal data .

Q. What solubility and stability considerations are critical for experimental design?

  • Solubility : The compound is lipophilic due to trifluoromethyl groups. Use DMSO or THF for dissolution (tested at 10 mM stock solutions) .
  • Stability : Monitor hydrolysis of the carboxamide group under acidic/basic conditions via HPLC. Store at –20°C in anhydrous solvents to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
  • Counter-screening : Test against off-target receptors (e.g., carbonic anhydrase isoforms) to rule out false positives .
  • Batch analysis : Compare LC-MS and elemental analysis data to exclude synthetic byproducts (e.g., N-methylpiperidine adducts) .

Q. What methodologies optimize the compound’s pharmacokinetic (PK) properties?

  • LogP optimization : Replace trifluoromethyl groups with polar substituents (e.g., sulfonamides) to enhance aqueous solubility .
  • Metabolic stability : Use liver microsome assays (e.g., rat/human CYP450 isoforms) to identify vulnerable sites (e.g., piperidine N-demethylation) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Piperidine ring : Compare N,N-dimethyl vs. N-alkyl variants to assess steric effects on target binding .
  • Benzamido linker : Introduce bioisosteres (e.g., 1,2,4-triazoles) to improve metabolic resistance .
    Example SAR table:
ModificationActivity (IC₅₀)Selectivity Index
Parent compound50 nM10×
N-ethylpiperidine120 nM
Triazole analog35 nM15×

Methodological Challenges

Q. What experimental designs address low yields in large-scale synthesis?

  • Flow chemistry : Optimize reaction parameters (temperature, residence time) via Design of Experiments (DoE) .
  • Workup protocols : Use liquid-liquid extraction with ethyl acetate/water to remove unreacted acyl chloride .

Q. How can computational tools predict the compound’s physicochemical properties?

  • In silico modeling : Use Schrödinger Suite or MOE to calculate LogP, pKa, and polar surface area (PSA) .
  • Docking studies : Map interactions with target proteins (e.g., kinases) to prioritize analogs .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves and safety goggles due to potential irritancy .
  • Waste disposal : Neutralize acyl chloride residues with sodium bicarbonate before disposal .

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